
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
概要
説明
The compound “5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The methoxybenzyl group attached to the pyrazole ring could potentially influence the compound’s physical and chemical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The methoxybenzyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring. The methoxybenzyl group would be attached to the pyrazole ring, likely influencing the compound’s overall polarity and reactivity .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the methoxybenzyl group could make the compound susceptible to reactions such as demethylation or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazole ring and the methoxybenzyl group could contribute to properties such as polarity, solubility, and reactivity .科学的研究の応用
Antimicrobial Activities
Studies on derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have shown potent antimicrobial activities. These compounds were tested against various Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi, demonstrating significant antimicrobial properties (Raju et al., 2010).
Synthesis Methodologies
The efficient synthesis of related compounds, such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported. These methodologies, involving solvent-free condensation/reduction reactions, are notable for their operational ease and high yield (Becerra, Rojas, & Castillo, 2021).
Crystal Structure and Hydrogen Bonding
The crystal structure and hydrogen bonding patterns of derivatives like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole have been studied. These studies provide insights into the molecular arrangement and interactions, which are crucial for understanding their potential applications (Abonía et al., 2007).
Cytotoxicity and Anticancer Research
Some derivatives, such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells, like Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
将来の方向性
The study and application of pyrazole derivatives is a dynamic field, with potential uses in areas such as medicinal chemistry and materials science. The specific compound “5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine” could be of interest in these areas, depending on its specific properties and activities .
特性
IUPAC Name |
5-[2-[(4-methoxyphenyl)methoxy]ethyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-4-2-10(3-5-12)9-18-7-6-11-8-13(14)16-15-11/h2-5,8H,6-7,9H2,1H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMVJNKNFHXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)

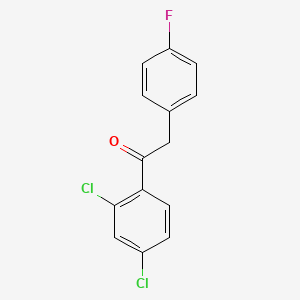


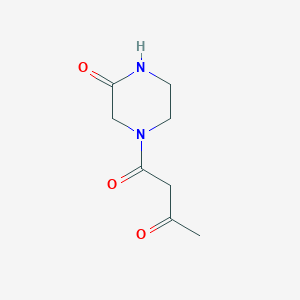

![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)
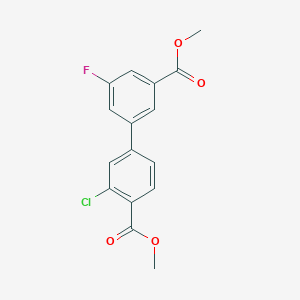
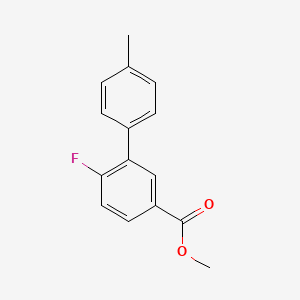
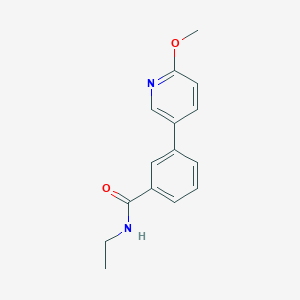
![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)

